4-(4-nitrophenoxy)-1H-pyrazole
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Overview
Description
4-(4-Nitrophenoxy)-1H-pyrazole is an organic compound characterized by the presence of a nitrophenoxy group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-nitrophenoxy)-1H-pyrazole typically involves the reaction of 4-nitrophenol with hydrazine derivatives under controlled conditions. One common method includes the nitration of phenol to produce 4-nitrophenol, which is then reacted with hydrazine hydrate to form the desired pyrazole compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and subsequent reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Nitrophenoxy)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed:
Reduction: 4-(4-aminophenoxy)-1H-pyrazole.
Substitution: Various substituted pyrazoles depending on the electrophile used.
Scientific Research Applications
4-(4-Nitrophenoxy)-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 4-(4-nitrophenoxy)-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to target proteins .
Comparison with Similar Compounds
- 4-(4-Nitrophenoxy)phenylboronic acid
- Hexakis(4-nitrophenoxy)cyclotriphosphazene
- 4-(4-Nitrophenoxy)benzoic acid
Comparison: 4-(4-Nitrophenoxy)-1H-pyrazole is unique due to the presence of both a nitrophenoxy group and a pyrazole ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for chemical modifications and potential therapeutic applications .
Properties
Molecular Formula |
C9H7N3O3 |
---|---|
Molecular Weight |
205.17 g/mol |
IUPAC Name |
4-(4-nitrophenoxy)-1H-pyrazole |
InChI |
InChI=1S/C9H7N3O3/c13-12(14)7-1-3-8(4-2-7)15-9-5-10-11-6-9/h1-6H,(H,10,11) |
InChI Key |
IZKUJWPACBORDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CNN=C2 |
Origin of Product |
United States |
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